An In-depth Technical Guide on the Core Mechanism of Action of cis-VZ185
An In-depth Technical Guide on the Core Mechanism of Action of cis-VZ185
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-VZ185 is the inactive diastereoisomer of VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] Due to a critical stereochemical difference, cis-VZ185 serves as an essential negative control in experiments designed to elucidate the mechanism of action of VZ185.[1] This guide details the comparative mechanism of action, focusing on why cis-VZ185 is inactive and how this inactivity confirms the degradation pathway of its active counterpart, VZ185.
Core Mechanism of Action: A Tale of Two Isomers
The primary function of the active PROTAC, VZ185, is to hijack the cell's ubiquitin-proteasome system to induce the degradation of target proteins.[4] It achieves this by acting as a molecular bridge, simultaneously binding to the target protein (BRD7 or BRD9) and an E3 ubiquitin ligase. VZ185 specifically recruits the von Hippel-Lindau (VHL) E3 ligase.[5][6] This induced proximity results in the poly-ubiquitination of the target protein, marking it for destruction by the 26S proteasome.
The key to VZ185's activity lies in the formation of a stable ternary complex: VHL-VZ185-BRD7/9.[1][5] The trans stereochemistry of the hydroxyl group on the hydroxyproline (B1673980) moiety of VZ185 is essential for its binding to VHL.[5]
In stark contrast, cis-VZ185 possesses a cis stereochemistry at this crucial position.[1][5] While it retains a comparable binding affinity to the BRD7 and BRD9 bromodomains, this single stereochemical alteration completely abrogates its ability to bind to and recruit the VHL E3 ligase.[1] Consequently, cis-VZ185 cannot form the necessary ternary complex, no ubiquitination of the target proteins occurs, and no degradation is induced.[1][5] Its "mechanism of action" is therefore one of inaction, providing a rigorous control to demonstrate that the degradation observed with VZ185 is dependent on VHL recruitment.
A diagram illustrating the comparative signaling pathways of VZ185 and cis-VZ185 is presented below.
Quantitative Data Summary
The following tables summarize the key quantitative data that differentiates the active VZ185 from the inactive cis-VZ185.
Table 1: Cellular Activity and Degradation Potency
| Compound | Target Cell Line | Metric | Value | Reference |
| VZ185 | RI-1 | DC50 (BRD9) | 4.5 nM | [1][7] |
| RI-1 | DC50 (BRD7) | 1.8 nM | [1][7] | |
| RI-1 | Dmax | >95% | [1] | |
| EOL-1 | EC50 (Cytotoxicity) | 3 nM | [5][7] | |
| A-204 | EC50 (Cytotoxicity) | 40 nM | [5][7] | |
| cis-VZ185 | RI-1 | Degradation | None Observed | [1][5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. EC50: Half-maximal effective concentration.
Table 2: Binding Affinities and Ternary Complex Thermodynamics
| Compound | Binding Partner | Metric | Value | Reference |
| VZ185 | VHL-CB | Kd | 26 ± 9 nM | [5][6] |
| BRD9 Bromodomain | Kd | 5.1 ± 0.6 nM | [5][6] | |
| VHL:VZ185:BRD9-BD | ΔG° | -21.7 kcal/mol | [1][5][6] | |
| cis-VZ185 | VHL-CB | Binding | Not Observed | [1] |
| BRD9 Bromodomain | Binding Affinity | Comparable to VZ185 | [1] |
Kd: Dissociation constant. ΔG°: Gibbs free energy of ternary complex formation.
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | VZ185 | cis-VZ185 | Reference |
| Calculated logP | 5.01 | 5.01 | [8] |
| CHI LogD @ pH 7.4 | 2.3 | 2.4 | [8] |
| Aqueous Solubility (μM) | 85 | 79 | [8] |
| PAMPA Permeability (nm/s) | 0.01 | 0.36 | [8] |
| Human Microsomal Stability (mL/min/g liver) | 3.8 | 8.1 | [8] |
| Mouse Microsomal Stability (mL/min/g liver) | 1.2 | 2.4 | [8] |
| Human Plasma Stability T1/2 (min) | >180 | >180 | [8] |
| Mouse Plasma Stability T1/2 (min) | >180 | >180 | [8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the data. Below are protocols for key experiments used to characterize the mechanism of cis-VZ185 relative to VZ185.
VHL-Dependent Degradation Assay
This experiment confirms that the degradation activity of VZ185 is dependent on the recruitment of VHL, a process that cis-VZ185 cannot perform.
Objective: To demonstrate that inhibition of the VHL E3 ligase blocks VZ185-mediated degradation of BRD7/9.
Methodology:
-
Cell Culture: Culture RI-1 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Pre-treatment: Treat cells with the VHL inhibitor VH298 (e.g., 100 μM) for 30 minutes to saturate VHL binding sites.[5]
-
Treatment: Add VZ185 (e.g., 100 nM), cis-VZ185 (e.g., 100 nM), or DMSO (vehicle control) to the pre-treated cells and respective control plates.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours).[5]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 μg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize BRD7/9 levels to the loading control. Compare the degradation in VZ185-treated cells with and without VH298 pre-treatment, and with cis-VZ185-treated cells.
Target Ubiquitination NanoBRET Assay
This assay directly measures the ubiquitination of target proteins within live cells, providing mechanistic evidence of PROTAC action.
Objective: To monitor the ubiquitination of BRD9 in real-time following treatment with VZ185 versus cis-VZ185.
Methodology:
-
Cell Line Engineering: Use HEK293 cells with endogenously tagged BRD9 with HiBiT (a small luciferase fragment).
-
Assay Preparation: Seed the engineered cells in a 96-well plate.
-
Reagent Addition: Add Nano-Glo® HiBiT LgBiT Substrate and monoclonal anti-ubiquitin (Ub) primary antibody conjugated to a fluorescent acceptor (e.g., Alexa594).
-
Treatment: Add VZ185 (e.g., 1 μM), cis-VZ185 (1 μM), or DMSO to the wells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) using a plate reader capable of measuring dual-filtered luminescence. The BRET signal is generated when the LgBiT-HiBiT luciferase (on BRD9) comes into close proximity with the fluorescently-labeled anti-Ub antibody.
-
Analysis: Calculate the BRET ratio over time. An increase in the BRET signal indicates PROTAC-induced ubiquitination of BRD9.[5] Compare the signal generated by VZ185 to the lack of signal from cis-VZ185.
Proteome-Wide Selectivity Analysis
This experiment uses mass spectrometry to confirm that VZ185 selectively degrades BRD7 and BRD9, while cis-VZ185 has no significant effect on the proteome.
Objective: To assess the global protein level changes in cells treated with VZ185 versus cis-VZ185.
Methodology:
-
Cell Treatment: Treat RI-1 cells in triplicate with DMSO, VZ185 (e.g., 100 nM), and cis-VZ185 (e.g., 100 nM) for a specified time (e.g., 4 hours).[1]
-
Protein Extraction and Digestion: Harvest cells, lyse, and extract total protein. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Normalize protein abundance across samples.
-
Perform statistical analysis (e.g., moderated t-test) to identify proteins with statistically significant changes in abundance in response to VZ185 treatment compared to DMSO and cis-VZ185 controls.[1][9]
-
-
Visualization: Plot the results as a volcano plot (log2 fold change vs. -log10 p-value) to visualize significantly downregulated proteins. Expect to see BRD7 and BRD9 as the primary hits for VZ185, with no significant changes for cis-VZ185.[1]
References
- 1. opnme.com [opnme.com]
- 2. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 3. VZ 185 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
